5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 4-methoxyphenyl ring, and at position 5 with a piperazine moiety modified by a 3,4-dimethoxybenzoyl group.
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-18-7-4-16(5-8-18)22-26-19(15-25)24(33-22)28-12-10-27(11-13-28)23(29)17-6-9-20(31-2)21(14-17)32-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMUKLDBSJOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the formation of the oxazole ring and the introduction of the carbonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of oxazole and piperazine exhibit significant anticancer properties by targeting specific pathways involved in cell proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by interfering with enzyme activity or receptor interactions.
2. Neuropharmacology
The compound's piperazine moiety suggests potential interactions with neurotransmitter receptors, which could be beneficial in developing treatments for neurological disorders. Studies have demonstrated that piperazine derivatives can modulate serotonin and dopamine receptors, indicating their potential role as anxiolytics or antidepressants .
3. Antimicrobial Properties
Preliminary studies have revealed that compounds containing oxazole rings possess antimicrobial activity against various pathogens. This positions 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile as a candidate for further exploration in the development of new antimicrobial agents .
Case Study 1: Anticancer Screening
In a study evaluating the anticancer effects of structurally related compounds, researchers found that derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of piperazine derivatives on anxiety-like behaviors in animal models. Results indicated that certain derivatives significantly reduced anxiety levels, suggesting a promising avenue for developing new anxiolytic medications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The oxazole ring may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
Compound A : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS RN: 903864-40-4)
Compound B : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS RN: 903852-60-8)
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Benzoyl Substituent | 3,4-Dimethoxy | 4-Fluoro | 2-Fluoro |
| Phenyl Substituent | 4-Methoxy | 4-Fluoro | 2-Fluoro |
| Molecular Weight | ~509.5 g/mol (estimated) | ~463.4 g/mol | ~463.4 g/mol |
| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (fluoro) | Electron-withdrawing (fluoro) |
| Lipophilicity (logP) | Lower (polar groups) | Higher | Higher |
| Metabolic Stability | Potentially reduced (methoxy) | Enhanced (fluoro) | Enhanced (fluoro) |
- Key Differences :
- The target compound’s methoxy groups increase polarity and solubility compared to fluorinated analogs, which may improve aqueous solubility but reduce membrane permeability .
- Fluorine atoms in Compounds A and B enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration for CNS targets .
Analogues with Extended Linkers or Heterocycles
Compound C : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS RN: 941010-23-7)
- Features an ethenyl linker between the oxazole and fluorophenyl group, introducing conjugation and rigidity. This may alter binding kinetics (e.g., slower dissociation rates) compared to the target compound’s direct phenyl attachment .
Compound D : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS RN: 500149-23-5)
- Replaces the oxazole core with a pyrido-benzimidazole system , increasing molecular weight (511.68 g/mol) and steric bulk. This structural shift likely impacts target selectivity and pharmacokinetics .
Carbonitrile-Containing Heterocycles in Agrochemicals
- The target compound’s oxazole-carbonitrile system may similarly stabilize interactions with biological targets .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Methoxy groups (target compound) vs. fluorine (Compounds A/B): The choice between electron-donating and -withdrawing substituents depends on the target’s electronic environment. Methoxy groups may favor interactions with polar residues in enzymes .
- Ethenyl linkers (Compound C) could enhance π-π stacking in hydrophobic binding pockets .
- Therapeutic Potential: The target compound’s solubility profile may suit peripheral targets (e.g., inflammatory enzymes), while fluorinated analogs (Compounds A/B) are better candidates for CNS applications .
Biological Activity
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile (CAS Number: 946200-60-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure features a piperazine ring linked to a dimethoxybenzoyl moiety and an oxazole ring, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O5 |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 946200-60-8 |
Antimicrobial Activity
Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Activity : A comparative study on oxazole derivatives revealed that certain compounds exhibited potent antibacterial activity against multidrug-resistant strains. The tested compound was among those that showed significant inhibition against both susceptible and resistant bacterial strains .
- Anticancer Mechanisms : In a study focusing on the anticancer effects of oxazole compounds, it was found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a lead compound for drug development .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of oxazole derivatives indicated that this compound could reduce inflammation markers in cellular models, supporting its role in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
